molecular formula C19H25N3O3 B15258454 Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B15258454
M. Wt: 343.4 g/mol
InChI Key: JZTGUVAASLNIRQ-UHFFFAOYSA-N
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Description

Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug development

Preparation Methods

The synthesis of Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzyl halide with a pyrazine derivative in the presence of a base can yield the desired product . Industrial production methods often involve multistep processes that include purification and isolation steps to ensure high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative .

Mechanism of Action

The mechanism of action of Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects .

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

benzyl 2-butan-2-yl-3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C19H25N3O3/c1-3-14(2)18-16(12-23)22-10-9-21(11-17(22)20-18)19(24)25-13-15-7-5-4-6-8-15/h4-8,14,23H,3,9-13H2,1-2H3

InChI Key

JZTGUVAASLNIRQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CO

Origin of Product

United States

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